

Spectroscopic Analysis of Amino Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Butylamino)butan-1-ol

Cat. No.: B1265552

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of **4-(butylamino)butan-1-ol**. Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (^1H NMR, ^{13}C NMR, and IR) for this specific compound is not readily available in the public domain. Commercial suppliers such as Tokyo Chemical Industry Co., Ltd. list the compound, but do not provide spectral data.[1]

To provide a valuable reference for researchers working with related structures, this guide presents a detailed spectroscopic analysis of the closely related parent compound, 4-amino-1-butanol. This information can serve as a foundational dataset for comparison and for the potential characterization of N-alkylated derivatives like **4-(butylamino)butan-1-ol**.

Spectroscopic Data of 4-Amino-1-butanol

The following tables summarize the available quantitative spectroscopic data for 4-amino-1-butanol.

Table 1: ^1H NMR Spectroscopic Data for 4-Amino-1-butanol

Chemical Shift (ppm)	Multiplicity	Assignment
3.653	Triplet	-CH ₂ -OH
2.721	Triplet	-CH ₂ -NH ₂
1.60	Multiplet	-CH ₂ -CH ₂ -OH
1.54	Multiplet	-CH ₂ -CH ₂ -NH ₂

Note: Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectroscopic Data for 4-Amino-1-butanol

Chemical Shift (ppm)	Assignment
62.5	-CH ₂ -OH
42.0	-CH ₂ -NH ₂
31.5	-CH ₂ -CH ₂ -OH
28.0	-CH ₂ -CH ₂ -NH ₂

Note: Data interpretation based on typical chemical shifts for similar structures.

Table 3: Infrared (IR) Spectroscopy Peak List for 4-Amino-1-butanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Strong, Broad	O-H stretch (alcohol)
3100-3300	Medium	N-H stretch (primary amine)
2850-2960	Strong	C-H stretch (alkane)
1590-1650	Medium	N-H bend (primary amine)
1050-1150	Strong	C-O stretch (primary alcohol)

Note: Peak assignments are based on characteristic infrared group frequencies.

Experimental Protocols

While specific experimental details for the provided data on 4-amino-1-butanol are not fully available, a general methodology for acquiring such spectroscopic data is outlined below. These protocols are standard in organic chemistry research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the analyte (approximately 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, which has a much lower natural abundance, a larger number of scans are typically required to achieve a satisfactory signal-to-noise ratio. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH_2 , and CH_3 groups.
- **Data Processing:** The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced. The chemical shifts, multiplicities, and integration values are then analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

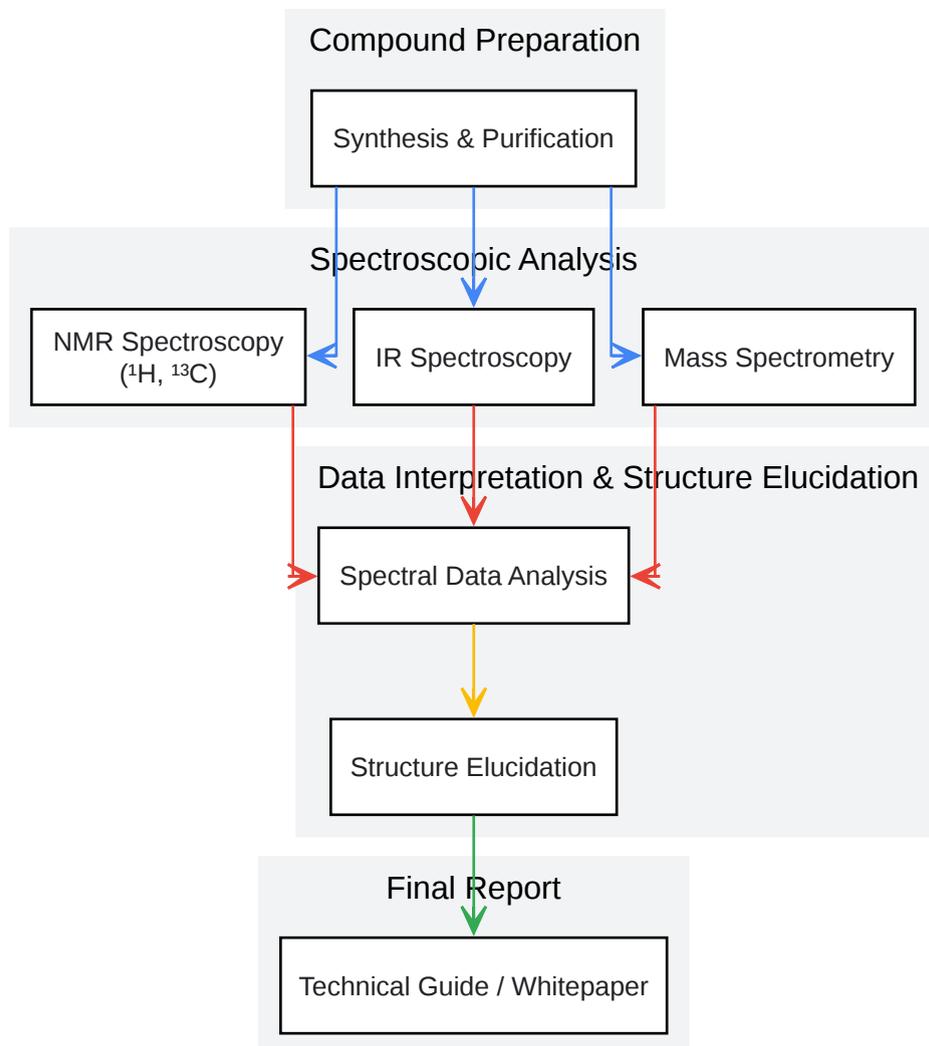
- **Sample Preparation:**
 - **Neat (for liquids):** A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
 - **KBr Pellet (for solids):** A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

- Attenuated Total Reflectance (ATR): The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).
- Data Acquisition: The prepared sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted. The characteristic absorption bands are then correlated with specific functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for compound analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Butylamino)-1-butanol | 4543-95-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Amino Alcohols: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265552#4-butylamino-butan-1-ol-spectroscopic-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com